5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a methoxy group, and two prop-2-enyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzenesulfonamide, followed by the introduction of prop-2-enyl groups through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-formyl-N,N-bis(prop-2-enyl)benzenesulfonamide, while substitution of the chloro group with an amine can produce 5-amino-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide.
Scientific Research Applications
5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The prop-2-enyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound has a similar structure but with a prop-2-yn-1-yl group instead of prop-2-enyl groups.
2-methoxy-5-prop-2-enylphenol: This compound lacks the sulfonamide group but shares the methoxy and prop-2-enyl groups.
Uniqueness
5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the sulfonamide core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-4-8-15(9-5-2)19(16,17)13-10-11(14)6-7-12(13)18-3/h4-7,10H,1-2,8-9H2,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMNDPUQVNIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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